The Structure-Activity Relationship of 2,1,3-Benzothiadiazole-4-sulfonamide: A Technical Guide for Drug Discovery
The Structure-Activity Relationship of 2,1,3-Benzothiadiazole-4-sulfonamide: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,1,3-benzothiadiazole scaffold, particularly when functionalized with a sulfonamide group at the 4-position, represents a privileged chemotype in medicinal chemistry. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2,1,3-benzothiadiazole-4-sulfonamide derivatives, with a primary focus on their potent inhibitory activity against carbonic anhydrases (CAs) and their emerging potential as anticancer agents. By dissecting the intricate interplay between molecular structure and biological function, this document aims to equip researchers with the foundational knowledge and practical insights necessary to navigate the chemical space of this versatile scaffold and design novel therapeutic agents with enhanced potency and selectivity.
Introduction: The Versatility of the 2,1,3-Benzothiadiazole Core
The 2,1,3-benzothiadiazole moiety is a bicyclic heterocyclic system composed of a benzene ring fused to a 1,2,5-thiadiazole ring.[1] This scaffold has garnered significant attention in materials science and medicinal chemistry due to its unique electronic properties and biological activities.[1] The incorporation of a sulfonamide group, a well-established pharmacophore known for its ability to inhibit carbonic anhydrases, at the 4-position of the benzothiadiazole ring gives rise to a class of compounds with significant therapeutic potential.
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] These enzymes are involved in a multitude of physiological processes, and their dysregulation is implicated in various pathologies, including glaucoma, epilepsy, and cancer. Consequently, the development of potent and isoform-selective CA inhibitors is a major focus of drug discovery efforts.
Beyond their role as CA inhibitors, 2,1,3-benzothiadiazole-4-sulfonamide derivatives have also demonstrated promising anticancer activity. This dual activity profile makes them particularly attractive candidates for the development of novel therapeutics that can target cancer through multiple mechanisms.
This guide will delve into the critical structural features that govern the biological activity of this compound class, providing a rationale for the design of new analogs and outlining the experimental methodologies for their synthesis and evaluation.
The Core of Inhibition: Structure-Activity Relationships in Carbonic Anhydrase Inhibition
The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion located in the active site of the enzyme.[2] This interaction, along with a network of hydrogen bonds with key amino acid residues, anchors the inhibitor within the active site and blocks the catalytic activity of the enzyme. The SAR of 2,1,3-benzothiadiazole-4-sulfonamide derivatives can be systematically explored by considering modifications to three key regions of the molecule: the sulfonamide tail, the benzothiadiazole core, and substitutions on the benzene ring.
The Indispensable Sulfonamide Moiety
The sulfonamide group is the quintessential zinc-binding group for this class of inhibitors. Its ability to exist in an anionic form at physiological pH allows for strong coordination to the Zn(II) ion in the CA active site. Modifications to the sulfonamide group itself are generally detrimental to inhibitory activity. However, the nature of the substituents attached to the sulfonamide nitrogen (the "tail") plays a crucial role in determining the potency and isoform selectivity of the inhibitor.
The Benzothiadiazole Scaffold: A Platform for Tuning Selectivity
The 2,1,3-benzothiadiazole ring system serves as a rigid scaffold that orients the sulfonamide group for optimal interaction with the active site. More importantly, substitutions on the benzothiadiazole ring can be exploited to achieve isoform-selective inhibition. Different CA isoforms have varying active site topographies, particularly in the regions surrounding the zinc ion. By introducing substituents that can interact favorably with specific residues in one isoform but not another, it is possible to design inhibitors with improved selectivity.
Quantitative SAR Data for Carbonic Anhydrase Inhibition
The following table summarizes the inhibitory activity (Ki values) of a series of benzothiazole sulfonamide derivatives against two human carbonic anhydrase isoforms, hCA I and hCA II. This data highlights how subtle changes in the substitution pattern on the benzothiazole and the phenylsulfonamide moieties can significantly impact potency and selectivity.
| Compound | hCA I Ki (µM) | hCA II Ki (µM) | Inhibition Type (hCA I / hCA II) |
| 1 | 0.881 ± 0.063 | 0.118 ± 0.086 | Competitive / Noncompetitive |
| 2 | 0.293 ± 0.108 | 0.822 ± 0.071 | Noncompetitive / Noncompetitive |
| 3 | 0.781 ± 0.277 | 0.119 ± 0.076 | Noncompetitive / Competitive |
| 4 | 0.112 ± 0.021 | 0.025 ± 0.010 | Noncompetitive / Noncompetitive |
| 5 | 0.052 ± 0.022 | 0.170 ± 0.077 | Noncompetitive / Competitive |
| 6 | 0.118 ± 0.073 | 0.160 ± 0.001 | Noncompetitive / Noncompetitive |
| 7 | 0.718 ± 0.109 | 0.293 ± 0.067 | Noncompetitive / Noncompetitive |
| 8 | 0.369 ± 0.138 | 0.192 ± 0.887 | Noncompetitive / Noncompetitive |
| 9 | 0.971 ± 0.280 | 0.879 ± 0.068 | Noncompetitive / Noncompetitive |
| 10 | 0.016 ± 0.029 | 0.106 ± 0.087 | Noncompetitive / Noncompetitive |
| AAZ * | 0.250 ± 11 | 0.012 ± 0.7 | - |
*Acetazolamide (AAZ) was used as a standard inhibitor.[3]
Beyond Carbonic Anhydrase: Anticancer Activity of 2,1,3-Benzothiadiazole-4-sulfonamides
The anticancer potential of 2,1,3-benzothiadiazole-4-sulfonamide derivatives is a rapidly evolving area of research. Their mechanism of action in cancer is likely multifactorial, potentially involving the inhibition of tumor-associated carbonic anhydrase isoforms (such as CA IX and XII), which are known to be overexpressed in hypoxic tumors and contribute to tumor acidosis and progression. Additionally, these compounds may exert direct cytotoxic effects on cancer cells through other, yet to be fully elucidated, mechanisms.
Quantitative SAR Data for Anticancer Activity
The following table presents the in vitro cytotoxic activity (IC50 values) of a series of novel sulfonamide derivatives against various human cancer cell lines.
| Compound | HCT-116 IC50 (µM) | HepG-2 IC50 (µM) | MCF-7 IC50 (µM) |
| 15 | 3.3 - 4.3 | 3.3 - 4.3 | 3.3 - 4.3 |
| 12e | - | - | - |
| 12i | - | - | - |
| 12l | - | - | - |
| 23 | - | - | 20.5 ± 3.6 |
Note: Data for some compounds against specific cell lines were not available in the provided search results.[4][5][6]
Experimental Protocols
Synthesis of 2,1,3-Benzothiadiazole-4-sulfonamide Derivatives
The synthesis of 2,1,3-benzothiadiazole-4-sulfonamide derivatives typically proceeds through a two-step sequence involving the preparation of the key intermediate, 2,1,3-benzothiadiazole-4-sulfonyl chloride, followed by its reaction with a desired amine.
Step 1: Synthesis of 2,1,3-Benzothiadiazole-4-sulfonyl Chloride
Step 2: Synthesis of 2,1,3-Benzothiadiazole-4-sulfonamides
The reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with a primary or secondary amine in the presence of a base, such as pyridine or triethylamine, affords the corresponding sulfonamide.
General Protocol:
-
Dissolve 2,1,3-benzothiadiazole-4-sulfonyl chloride (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add the desired amine (1-1.2 equivalents) and a base (e.g., pyridine, triethylamine; 2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for a specified period (typically a few hours to overnight), monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2,1,3-benzothiadiazole-4-sulfonamide derivative.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
The inhibitory potency of the synthesized compounds against various carbonic anhydrase isoforms is typically determined using a stopped-flow CO2 hydrase assay.[9][10][11] This method measures the enzyme-catalyzed hydration of CO2.
Principle: The assay monitors the change in pH resulting from the hydration of CO2 to bicarbonate and a proton. The rate of this reaction is followed by measuring the change in absorbance of a pH indicator. The inhibition constant (Ki) is determined by measuring the enzyme activity at various inhibitor concentrations.
General Protocol:
-
Prepare solutions of the purified carbonic anhydrase isoform, the inhibitor at various concentrations, a pH indicator (e.g., phenol red), and a CO2-saturated solution.[12]
-
The enzyme and inhibitor are pre-incubated for a defined period.
-
The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated solution in a stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time.
-
The initial rates of the reaction are calculated for each inhibitor concentration.
-
The Ki value is determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, uncompetitive) using specialized software.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance of the formazan solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[13]
Visualizing the Molecular Interactions and Workflows
General SAR Landscape of 2,1,3-Benzothiadiazole-4-sulfonamide
Caption: Key areas for structural modification on the 2,1,3-benzothiadiazole-4-sulfonamide scaffold.
Experimental Workflow for SAR Exploration
Caption: A typical workflow for the exploration of SAR in drug discovery.
Conclusion: Future Directions and Opportunities
The 2,1,3-benzothiadiazole-4-sulfonamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The wealth of SAR data, particularly in the context of carbonic anhydrase inhibition, provides a solid foundation for the rational design of new inhibitors with improved potency and isoform selectivity. The emerging anticancer activity of this compound class opens up exciting new avenues for research, with the potential to develop dual-action agents that can target tumors through multiple pathways.
Future research in this area should focus on:
-
Expanding the chemical diversity of the sulfonamide tail and the benzothiadiazole core to further probe the SAR and identify novel interactions with biological targets.
-
Elucidating the precise mechanisms of anticancer activity to guide the development of more effective and targeted cancer therapies.
-
Leveraging computational tools , such as molecular docking and molecular dynamics simulations, to gain a deeper understanding of the molecular interactions that govern biological activity and to aid in the design of new analogs.
-
Investigating the pharmacokinetic and pharmacodynamic properties of lead compounds to assess their potential for in vivo efficacy and clinical development.
By adopting a multidisciplinary approach that integrates synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of the 2,1,3-benzothiadiazole-4-sulfonamide scaffold can be realized.
References
- Öztürk, C., Kalay, E., Gerni, S., Balci, N., Tokali, F. S., Aslan, O. N., & Polat, E. (2024). Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I–II inhibition properties. Journal of Biochemical and Molecular Toxicology, e23644.
- Angeli, A., Maresca, A., & Supuran, C. T. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(8), 1959.
- Persson, O. (2021).
- Al-Sanea, M. M., Al-Warhi, T., Al-Dies, A. M., El-Gendy, A. O., & Aouad, M. R. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. Molecules, 28(13), 5123.
- Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of biological chemistry, 246(8), 2561–2573.
- Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2006). Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to Human Isozyme II. Journal of Medicinal Chemistry, 49(16), 4981–4986.
- Kim, C. Y., Duda, D. M., Applegate, G. A., Tu, C., Silverman, D. N., & McKenna, R. (2005). X-ray crystallographic studies reveal that the incorporation of spacer groups in carbonic anhydrase inhibitors causes alternate binding modes. Acta crystallographica. Section D, Biological crystallography, 61(Pt 9), 1238–1243.
- Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Warhi, T., Al-Sanea, M. M., Al-Dies, A. M., El-Gendy, A. O., ... & Aouad, M. R. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 27(19), 6296.
- Sprague, J. E., & Han, J. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Biophysical journal, 112(6), 1239–1247.
- Zálesák, F. (2018). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development. Theses.
- Sprague, J. E., & Han, J. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis.
- Mohamed-Ezzat, R. A., Kariuki, B. M., & Abdel-Aziz, H. M. (2024). Discovery of Promising Sulfadiazine Derivatives With Anti-Proliferative Activity Against Tumor Cell Lines. Journal of Heterocyclic Chemistry.
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.
- Gallardo-Vera, F., Iglesias-Bexiga, M., Martín-Pérez, J., & de la Cruz-López, O. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International journal of molecular sciences, 23(20), 12293.
- Bua, S., Ghorab, M. M., & Supuran, C. T. (2019). Inhibition data of human CA isoforms hCA I, II, and VII and fungal β-CA...
- Lee, S. H., & Shin, H. (2019). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity.
- El-Sayed, M. T., Al-Warhi, T., Al-Sanea, M. M., Al-Dies, A. M., El-Gendy, A. O., & Aouad, M. R. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. RSC medicinal chemistry, 13(10), 1279–1290.
-
Wikipedia. (2023, December 26). 2,1,3-Benzothiadiazole. In Wikipedia. Retrieved January 23, 2026, from [Link]
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.
- Vaickelioniene, R., Vaickelionis, G., Sapijanskaite-Banevic, B., Mickevicius, V., & Stanciauskas, R. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6886.
- Wuest, W. M. (n.d.).
- Nocentini, A., Cadoni, R., Del Prete, S., Dumy, P., Capasso, C., Gratteri, P., & Supuran, C. T. (2024). Benzothiadiazinone-1,1-Dioxide Carbonic Anhydrase Inhibitors Suppress the Growth of Drug-Resistant Mycobacterium tuberculosis Strains. International Journal of Molecular Sciences, 25(5), 2636.
- Kim, C. Y., Duda, D. M., Applegate, G. A., Tu, C., Silverman, D. N., & McKenna, R. (2005). X-ray crystallographic studies reveal that the incorporation of spacer groups in carbonic anhydrase inhibitors causes alternate binding modes. Acta Crystallographica Section D: Biological Crystallography, 61(9), 1238-1243.
- Caddick, S., & Fitzmaurice, R. J. (2010). The Synthesis of Functionalised Sulfonamides. University College London.
- Abellán Flos, M., Tanc, M., Supuran, C. T., & Vincent, S. P. (2015). Multimeric xanthates as carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(19), 4165–4168.
- Çetinkaya, Y. (2019). Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. Middle East Technical University.
Sources
- 1. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
